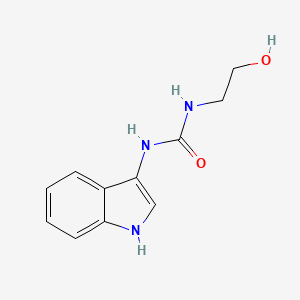

1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-6-5-12-11(16)14-10-7-13-9-4-2-1-3-8(9)10/h1-4,7,13,15H,5-6H2,(H2,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYFEGVUWDPUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Hydroxyethyl 3 1h Indol 3 Yl Urea

Strategic Approaches to the Synthesis of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea

Retrosynthetic Analysis and Fragment Disconnection

A logical retrosynthetic analysis of this compound suggests two primary disconnection approaches for the urea (B33335) bond. The most straightforward disconnection is across the C-N bond of the urea moiety, leading to two key precursors: an indole-containing amine and a 2-hydroxyethyl-containing synthon.

Route A involves the disconnection to yield 3-amino-1H-indole and 2-hydroxyethyl isocyanate. This approach is synthetically direct, relying on the nucleophilic character of the amino group at the C3 position of the indole (B1671886) ring.

Route B considers the disconnection to form 2-(1H-indol-3-yl)ethylamine and a hydroxyethyl-containing carbonyl equivalent. While plausible, this route would necessitate a multi-step process to introduce the urea functionality.

Given the reactivity and accessibility of the precursors, Route A represents a more convergent and efficient synthetic strategy.

Precursor Synthesis and Assembly Strategies

The successful synthesis of the target molecule is contingent on the efficient preparation of its key precursors.

Synthesis of 3-Amino-1H-indole: The preparation of 3-aminoindoles can be challenging due to their inherent instability. However, several methods have been developed. One approach involves the reduction of 3-nitroindoles, which can be synthesized by the nitration of indole. Another strategy is the Fischer indole synthesis, starting from a suitable phenylhydrazine (B124118) and an aldehyde or ketone precursor that incorporates a protected amino group. More contemporary methods include copper-catalyzed three-component coupling reactions of 2-aminobenzaldehydes, secondary amines, and alkynes to construct the 3-aminoindoline core, which can then be aromatized to the corresponding 3-aminoindole.

Synthesis of 2-(1H-indol-3-yl)ethylamine (Tryptamine): Tryptamine (B22526) is a readily available starting material. Its synthesis can be achieved through various classical indole syntheses, such as the Fischer, Bischler, or Madelung methods, using appropriate precursors. For instance, the Fischer indole synthesis using 4-aminobutanal (B194337) diethyl acetal (B89532) and phenylhydrazine yields tryptamine.

Synthesis of 2-Hydroxyethyl Isocyanate: This precursor can be prepared from 2-aminoethanol (ethanolamine). A common method involves the reaction of ethanolamine (B43304) with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in an inert solvent. Alternatively, a Curtius, Hofmann, or Lossen rearrangement of a suitable carboxylic acid derivative, such as 3-hydroxypropionic acid, can generate the desired isocyanate.

Urea Bond Formation Methodologies

The formation of the urea linkage is a critical step in the synthesis of this compound. The most common and direct method is the reaction of an amine with an isocyanate.

In the context of the proposed retrosynthetic Route A, the reaction would involve the nucleophilic attack of the amino group of 3-amino-1H-indole on the electrophilic carbonyl carbon of 2-hydroxyethyl isocyanate. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature.

An alternative to using a potentially unstable isocyanate is the use of a carbamate (B1207046) precursor. For instance, a phenyl carbamate derivative of 2-aminoethanol can react with 3-amino-1H-indole to form the desired urea, often under mild conditions.

Below is a table summarizing various methods for urea synthesis:

| Method | Reactants | Reagents/Conditions | Advantages |

| Isocyanate Addition | Amine, Isocyanate | Aprotic solvent (e.g., THF, DCM), Room Temperature | High yielding, straightforward |

| Carbamate Substitution | Amine, Carbamate (e.g., phenyl carbamate) | Base (e.g., Et3N), Heat | Avoids handling of isocyanates |

| Phosgene Equivalents | Two amines | Triphosgene, CDI (Carbonyldiimidazole) | Versatile for unsymmetrical ureas |

| Curtius Rearrangement | Carboxylic acid | DPPA, NaN3 then amine | In-situ generation of isocyanate |

Advanced Synthetic Techniques Applicable to Indole-Urea Construction

Catalytic Methods for Coupling Reactions

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool in organic synthesis. While direct palladium-catalyzed urea formation from an indole C-H bond and a urea equivalent is not a standard transformation, palladium catalysis can be instrumental in the synthesis of the indole precursors. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to synthesize substituted anilines, which are precursors for various indole syntheses.

More relevant to the urea formation step, palladium-catalyzed carbonylation reactions of amines in the presence of an oxidant can lead to the formation of ureas. This approach could potentially be adapted for the synthesis of indole-ureas, offering an alternative to the use of isocyanates.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several green strategies can be considered.

Solvent Replacement: Traditional organic solvents can be replaced with greener alternatives. For the urea formation step, solvents like Cyrene™, a bio-based solvent, could be explored. Water has also been shown to be a viable solvent for certain urea syntheses, particularly when reacting amines with potassium isocyanate. rsc.org

Catalytic Approaches: The use of catalytic methods, as discussed above, is inherently greener than stoichiometric reactions as it reduces waste. The development of reusable heterogeneous catalysts for indole and urea synthesis is an active area of research.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The direct addition of an amine to an isocyanate is a highly atom-economical reaction.

Use of Safer Reagents: The use of hazardous reagents like phosgene for the synthesis of isocyanates can be avoided by employing safer alternatives such as triphosgene or by generating the isocyanate in situ via rearrangements like the Curtius or Hofmann rearrangement. organic-chemistry.org

Enzymatic Catalysis: While not yet widely applied to indole-urea synthesis, enzymatic methods are being explored for the synthesis of indole derivatives. Biocatalysis offers the potential for high selectivity under mild reaction conditions, representing a promising avenue for future green synthesis designs.

Microwave-Assisted and Ultrasonic-Assisted Syntheses

Modern synthetic chemistry increasingly employs energy-efficient techniques like microwave (MW) irradiation and ultrasonication to accelerate reaction rates, improve yields, and promote greener chemical processes. nih.govresearchgate.netksu.edu.sa While specific literature detailing the microwave or ultrasonic-assisted synthesis of this compound is not prevalent, the synthesis can be extrapolated from established protocols for analogous urea and indole derivatives. mdpi.comnih.gov

Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times and improved yields. psu.edumdpi.com A plausible microwave-assisted route to this compound would involve the reaction of 3-aminoindole with a suitable isocyanate precursor. For instance, the reaction of 3-aminoindole with 2-hydroxyethyl isocyanate under microwave irradiation would be expected to proceed rapidly. Alternatively, a multi-component reaction, a strategy well-suited for microwave synthesis, could be employed. mdpi.comnih.gov For example, a one-pot reaction of indole, an isocyanate source, and 2-aminoethanol under microwave conditions could potentially yield the target compound efficiently.

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones. nih.govkuleuven.be This can enhance mass transfer and accelerate reaction rates. ksu.edu.sa The synthesis of indolyl-heterocycles and the formation of urea derivatives have been successfully promoted by ultrasound. nih.govresearchgate.net An ultrasonic-assisted synthesis of this compound could be envisioned by reacting 3-aminoindole and 2-hydroxyethyl isocyanate in a suitable solvent under ultrasonic irradiation at ambient temperature. This method often leads to high yields and purity with simplified work-up procedures. ksu.edu.sa

The table below summarizes plausible conditions for these advanced synthetic methods, based on analogous reactions reported in the literature.

| Method | Reactants | Catalyst/Conditions | Expected Advantages |

| Microwave-Assisted | 3-Aminoindole, 2-Hydroxyethyl isocyanate | Polar solvent (e.g., DMF, EtOH), 100-150 °C, 5-20 min | Rapid reaction, high yield |

| Ultrasonic-Assisted | 3-Aminoindole, 2-Hydroxyethyl isocyanate | Solvent (e.g., EtOH, MeCN), Room Temperature, 1-3 h | Mild conditions, improved yields, energy efficiency |

Chemical Reactivity Profile of this compound

The chemical character of this compound is dictated by the interplay of its three key functional groups: the electron-rich indole ring, the versatile urea moiety, and the primary alcohol of the hydroxyethyl (B10761427) chain.

The indole nucleus is a privileged scaffold in medicinal chemistry, known for its distinct reactivity. nih.gov Due to π-electron delocalization, it is highly susceptible to electrophilic attack, primarily at the C2 and C3 positions. nih.gov The presence of the electron-donating urea group at the C3 position is expected to further activate the ring towards electrophilic substitution and influence the regioselectivity of such reactions.

Oxidation: The C2=C3 double bond of the indole ring is susceptible to oxidative cleavage, a reaction known as the Witkop oxidation. researchgate.net Treatment of indole derivatives with oxidizing agents like hydrogen peroxide (H₂O₂) or its solid adduct, urea-hydrogen peroxide (UHP), can lead to the formation of 2-ketoacetanilide derivatives. researchgate.net For this compound, this reaction would be expected to cleave the pyrrole (B145914) ring, yielding a 2-amino-N-(2-oxo-2-(2-hydroxyethylamino)ethyl)benzamide derivative. The reaction is often facilitated by polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). researchgate.net

Electrophilic Substitution: The indole ring readily undergoes electrophilic substitution reactions. nih.gov The urea substituent at C3 directs incoming electrophiles primarily to the C2 position. A classic example is the Friedel-Crafts type reaction, such as the synthesis of bis(indolyl)methanes via condensation with aldehydes or ketones. researchgate.net In the presence of an aldehyde and a suitable catalyst, this compound would likely undergo electrophilic attack at the C2 position, followed by reaction with a second indole molecule to form a C2-linked bis(indolyl)methane derivative. Other electrophilic reactions such as nitration, halogenation, and sulfonation would also be expected to occur, with the regiochemical outcome influenced by the directing effect of the C3-urea group.

The table below outlines expected outcomes for these reactions.

| Reaction Type | Reagent/Conditions | Expected Product |

| Oxidation | Urea-Hydrogen Peroxide (UHP), HFIP | Ring-opened 2-ketoacetanilide derivative |

| Electrophilic Substitution | Aldehyde (R-CHO), Lewis/Brønsted Acid | C2-alkylated indole derivative |

The urea functionality is a versatile hydrogen-bond donor and acceptor, contributing significantly to the molecule's biological interactions. nih.gov It can undergo various transformations, including hydrolysis and derivatization.

Hydrolysis: Ureas can be hydrolyzed to their constituent amines under acidic or basic conditions, although they are generally more stable than amides. The hydrolysis of an N-aryl-N'-alkyl urea like this compound would cleave the C-N bonds of the carbonyl group. Acid-catalyzed hydrolysis would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack by water, ultimately yielding 3-aminoindole, 2-aminoethanol, and carbon dioxide.

Derivatization: The N-H protons of the urea moiety can be substituted, allowing for further functionalization. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce additional aryl or alkyl groups. organic-chemistry.org Reaction with isocyanates can lead to the formation of biuret (B89757) derivatives. Furthermore, the urea nitrogen atoms can be alkylated, a strategy sometimes used to disrupt molecular planarity and improve solubility. nih.gov For example, reaction with an alkyl halide in the presence of a base could introduce an alkyl group onto one of the urea nitrogens.

| Transformation | Reagent/Conditions | Expected Product |

| Hydrolysis | Strong Acid (e.g., HCl), Heat | 3-Aminoindole, 2-Aminoethanol, CO₂ |

| Derivatization (Alkylation) | Alkyl Halide (R-X), Base (e.g., NaH) | N-alkylated urea derivative |

| Derivatization (Arylation) | Aryl Halide, Pd-catalyst, Ligand, Base | N-arylated urea derivative |

The primary alcohol of the hydroxyethyl side chain offers a site for a range of common organic transformations.

Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or conditions used in the Swern or Dess-Martin periodinane oxidations, would be expected to convert the alcohol to the corresponding aldehyde, yielding 1-(2-oxoethyl)-3-(1H-indol-3-yl)urea. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would likely lead to the carboxylic acid, 2-(3-(1H-indol-3-yl)ureido)acetic acid. Care must be taken as the indole nucleus is also sensitive to strong oxidants.

Esterification: The hydroxyl group can be readily converted into an ester. The classic Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, would yield the corresponding ester derivative. For more sensitive substrates or to achieve higher yields, the alcohol can be reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This would produce the ester while avoiding the harsh acidic conditions that might affect the indole ring.

| Transformation | Reagent/Conditions | Expected Product |

| Oxidation (to Aldehyde) | PCC, CH₂Cl₂ | 1-(2-oxoethyl)-3-(1H-indol-3-yl)urea |

| Oxidation (to Carboxylic Acid) | KMnO₄, NaOH, then H₃O⁺ | 2-(3-(1H-indol-3-yl)ureido)acetic acid |

| Esterification | Acyl Chloride (RCOCl), Pyridine | 2-(3-(1H-indol-3-yl)ureido)ethyl ester |

Structure Activity Relationship Sar Investigations of 1 2 Hydroxyethyl 3 1h Indol 3 Yl Urea and Its Congeners

Systematic Modification Strategies for SAR Elucidaion

The indole (B1671886) nucleus is a common scaffold in numerous biologically active compounds and approved drugs, serving as a critical pharmacophore that often engages in hydrophobic and aromatic interactions within protein binding sites. chula.ac.thrsc.org The electronic properties and steric profile of the indole ring can be modulated by introducing substituents at various positions, which in turn affects the molecule's binding affinity and efficacy. nih.gov

Research into indole-3-carboxamides and other indole derivatives has shown that the presence of the carboxamide moiety at position 3 can lead to hydrogen bonding with a variety of enzymes and proteins, often resulting in inhibitory activity. nih.gov Modifications typically focus on positions 2, 5, and 6 of the indole ring.

Position 5: This position on the benzene (B151609) ring portion of the indole is a common site for substitution. Introducing electron-withdrawing groups (e.g., -NO₂, -CN, halogens) or electron-donating groups (e.g., -OCH₃, -OH) can significantly alter the electron density of the entire ring system. This modulation can influence π-π stacking interactions and hydrogen bonding capabilities of the indole N-H group. For instance, in related indole derivatives, adding substituents at C5 has been a strategy to explore regioselective functionalization and modulate biological activity. researchgate.net

Pyrrole (B145914) Ring (Positions 1 and 2): The N1-H of the indole is a crucial hydrogen bond donor. Alkylation or substitution at this position can abolish this donor capacity but may introduce other favorable interactions or improve properties like cell permeability. Substitution at the C2 position can introduce steric hindrance that may either enhance or disrupt binding, depending on the topology of the target's active site.

The following table summarizes the general effects of indole substitutions on the properties of indole-urea congeners based on established principles in medicinal chemistry.

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |

| Indole N1 | Alkyl, Aryl | Abolishes H-bond donor capability; may increase lipophilicity and cell permeability. |

| Indole C2 | Small alkyl groups | May introduce steric bulk, influencing binding orientation and selectivity. |

| Indole C5 | Electron-Withdrawing (e.g., -Cl, -F, -NO₂) | Alters electronic distribution, potentially enhancing π-stacking or halogen bonding interactions. |

| Indole C5 | Electron-Donating (e.g., -OCH₃, -OH) | Increases electron density; can act as a hydrogen bond acceptor/donor, improving target engagement. |

The urea (B33335) functionality (-NH-CO-NH-) is a privileged motif in drug design, primarily due to its ability to act as a rigid and potent hydrogen bond donor and acceptor. nih.gov It often serves as a key anchor, forming multiple stable hydrogen bonds with protein backbones or specific amino acid residues in a target's active site. nih.govmdpi.com

Systematic modifications of the urea linker include N-alkylation or replacement with bioisosteres to fine-tune binding affinity, selectivity, and pharmacokinetic properties. nih.gov

N-Alkylation: Introducing alkyl groups on one or both of the urea nitrogens can disrupt the planarity of the urea moiety and remove its hydrogen bond donating capacity. This can be used to probe the necessity of specific hydrogen bonds for biological activity. nih.gov

Bioisosteric Replacement: Replacing the urea linker with isosteres is a common strategy to improve properties like metabolic stability and bioavailability. Common urea isosteres include:

Thiourea: The sulfur atom is less electronegative than oxygen, making the adjacent N-H groups more acidic and potentially altering hydrogen bond geometry and strength. Thiourea derivatives of tryptamine (B22526) have shown significant antimicrobial and antiviral activities. nih.gov

Cyanoguanidine and Squaramide: These groups also possess planar structures with well-defined hydrogen bond donor and acceptor vectors, allowing them to mimic the interaction patterns of the urea group.

Amides and Carbamates: These can also serve as replacements, though they offer a different number and arrangement of hydrogen bond donors and acceptors.

The table below outlines common urea modifications and their rationale.

| Modification | Structure | Rationale and Potential Impact |

| Urea (Parent) | -NH-C(O)-NH- | Potent H-bond donor and acceptor; provides structural rigidity. |

| Thiourea | -NH-C(S)-NH- | Alters H-bond donor acidity and bond angles; may improve pharmacokinetic properties. |

| N-Methyl Urea | -N(CH₃)-C(O)-NH- | Removes one H-bond donor; increases lipophilicity; can probe the importance of specific H-bonds. |

| Cyanoguanidine | -NH-C(N-CN)-NH- | Maintains planar geometry and H-bonding capacity; can improve metabolic stability. |

SAR studies in this region involve modifying the chain length, altering the hydroxyl group, or replacing the entire chain.

Chain Length Modification: Shortening the chain to a hydroxymethyl group or lengthening it to a hydroxypropyl group alters the spatial position of the terminal hydroxyl. This can determine whether an optimal hydrogen bond can be formed within the constraints of a binding pocket.

Hydroxyl Group Modification: Converting the terminal alcohol to an ether (e.g., -OCH₃) or an ester (e.g., -OCOCH₃) removes its hydrogen bond donating ability, leaving only acceptor capacity. This is a classic strategy to assess the importance of the hydroxyl as a donor. Such modifications also increase lipophilicity, which can affect cell permeability and metabolism.

Isosteric Replacement of Hydroxyl: Replacing the -OH with other polar groups like an amine (-NH₂) or a carboxylic acid (-COOH) would dramatically change the charge and interaction potential of the side chain, exploring different binding modes.

A study on hydroxylated chloroethylnitrosoureas demonstrated that the precise location of the hydroxyl group is critical for biological activity, with isomeric compounds showing vastly different potencies and mechanisms of action (DNA cross-linking vs. single-strand breaks). nih.gov This underscores the sensitivity of biological systems to the spatial arrangement of key functional groups like the hydroxyl moiety.

Correlation between Molecular Architecture and Specific Biological Activities

Anticancer Activity: Many N-aryl-N'-substituted urea derivatives have been developed as kinase inhibitors. mdpi.comnih.gov In this context, the indole ring often occupies a hydrophobic pocket, while the urea linker forms key hydrogen bonds with the "hinge region" of the kinase domain. The nature of the side chain (like the hydroxyethyl (B10761427) group) can confer selectivity and improve solubility.

Enzyme Inhibition: The urea moiety is a known pharmacophore for inhibiting various enzymes, including soluble epoxide hydrolase and urease. nih.govmdpi.com The indole and hydroxyethyl groups contribute to binding affinity and selectivity for the specific target enzyme. For example, in soluble epoxide hydrolase inhibitors, the urea carbonyl oxygen forms hydrogen bonds with key tyrosine residues in the catalytic pocket. mdpi.com

Antiviral/Antimicrobial Activity: Indole-based thioureas have shown potent activity against viruses like HIV-1 and various bacterial strains. nih.gov The molecular architecture allows for specific interactions with viral enzymes like reverse transcriptase or bacterial enzymes such as topoisomerase.

Pharmacophore Elucidation for Indole-Urea Chemotypes

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For the indole-urea chemotype, a general pharmacophore can be proposed based on the roles of its constituent parts. Such models are frequently used in virtual screening to identify new compounds with potential activity. nih.govnih.gov

The key features of a pharmacophore for this class of compounds typically include:

Aromatic/Hydrophobic Region: Provided by the indole ring. This feature is crucial for occupying hydrophobic pockets and engaging in π-stacking interactions.

Hydrogen Bond Donor: The N1-H of the indole ring is a potential H-bond donor.

Hydrogen Bond Bridge: The urea moiety provides a spatially defined arrangement of two H-bond donors (the N-H groups) and one H-bond acceptor (the C=O group). This feature is often critical for anchoring the ligand to the protein backbone.

Hydrogen Bond Donor/Acceptor: The terminal hydroxyl group of the hydroxyethyl chain serves as both a hydrogen bond donor and acceptor, providing a key interaction point in a more polar region of the binding site.

This combination of a large hydrophobic plane connected via a rigid hydrogen-bonding linker to a flexible polar group constitutes a versatile pharmacophore capable of targeting a wide range of biological macromolecules.

Mechanistic Elucidation of Biological Interactions and Cellular Pathways

Identification of Molecular Targets and Binding Partners

The initial step in understanding the biological activity of a compound is to identify its molecular targets. For 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea, this involves exploring its binding affinity for various receptors and its ability to modulate enzyme activity.

Receptor Binding Studies and Selectivity Profiling

While direct receptor binding data for this compound are not extensively documented in publicly available literature, the structural components of the molecule provide clues to its potential targets. The indole (B1671886) moiety is a key pharmacophore for serotonin (5-hydroxytryptamine, 5-HT) receptors.

Studies on structurally related indole-containing urea (B33335) derivatives have shown significant affinity for serotonin receptors. For instance, the compound 1-[2-(5-Hydroxy-1H-indol-3-yl)-ethyl]-3-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-urea has been evaluated for its binding to several 5-HT receptor subtypes. The binding affinities for this related compound are presented in the table below.

| Receptor Subtype | Binding Affinity (IC50) |

| 5-hydroxytryptamine receptor 1A | 57 nM |

| 5-hydroxytryptamine receptor 1B | 467 nM |

| 5-hydroxytryptamine receptor 1D | 135 nM |

| Data for a structurally related compound, not this compound. bindingdb.org |

These findings suggest that this compound may also exhibit affinity for serotonin receptors, although its specific binding profile and selectivity would require direct experimental validation.

Enzyme Inhibition and Activation Mechanisms (e.g., Kinase inhibition)

The combination of an indole ring and a urea group is a feature found in numerous enzyme inhibitors, particularly kinase inhibitors. Many FDA-approved kinase inhibitors, such as Sunitinib and Sorafenib, incorporate these structural motifs. nih.gov These drugs are known to target receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), playing a crucial role in angiogenesis and tumor progression.

Research into novel 2-oxoindolin-3-ylidene derivatives that include a urea function has demonstrated their potential as VEGFR-2 inhibitors. nih.gov While specific inhibitory data for this compound against a panel of kinases is not available, its structural resemblance to known kinase inhibitors suggests that this is a plausible mechanism of action that warrants further investigation. For example, various 2-oxoindolin-3-ylidenes with a urea moiety have shown significant percentage inhibition of VEGFR-2 at a concentration of 10 μM. nih.gov

Furthermore, some urea derivatives have been investigated as inhibitors of other enzymes, such as soluble epoxide hydrolase (sEH), which is involved in inflammation. mdpi.com

Intracellular Signaling Pathway Modulation by this compound

Given the potential for this compound to interact with receptors and enzymes, it is likely to modulate various intracellular signaling pathways. For instance, if it binds to G-protein coupled receptors like the serotonin receptors, it could influence downstream signaling cascades involving cyclic adenosine monophosphate (cAMP) or inositol triphosphate (IP3).

Additionally, if the compound acts as a kinase inhibitor, it would directly interfere with phosphorylation cascades that are central to cell proliferation, differentiation, and survival. The RAS-RAF-MEK-ERK1/2 pathway is a common target for drugs that inhibit receptor tyrosine kinases. mdpi.com

Another potential pathway that could be affected is the one regulated by the aryl hydrocarbon receptor (AhR). Indole derivatives are known ligands for AhR, a transcription factor that plays a role in cellular responses to environmental stimuli and in modulating immune responses. Activation of AhR can lead to changes in the expression of a variety of genes.

In a broader context, urea itself has been shown to induce signaling events. For example, in certain cell types, urea can trigger a T helper 2 (Th2) type immune environment at the transcriptional level and stimulate the secretion of prostaglandin E2. nih.gov This is mediated through the induction of anti-inflammatory cytokines like IL-4 and IL-10. nih.gov

Cellular Effects and Phenotypic Responses in Defined Biological Systems (e.g., Antiproliferative activity)

The culmination of molecular interactions and signaling pathway modulation is the manifestation of cellular effects. Based on the potential kinase inhibitory activity, a likely phenotypic response of this compound is the inhibition of cell proliferation.

Numerous studies have demonstrated the antiproliferative properties of indole- and urea-containing compounds against various cancer cell lines. For instance, novel 2-oxoindolin-3-ylidenes incorporating a urea function have been tested against human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF7), and pancreatic carcinoma (PaCa2) cell lines, showing promising IC50 values. nih.gov

The table below summarizes the antiproliferative activity of some of these related compounds.

| Compound | HCT116 IC50 (µM) | MCF7 IC50 (µM) | PaCa2 IC50 (µM) |

| 12b | 6.145 | 2.082 | 4.092 |

| 12d | 5.779 | 2.903 | 4.955 |

| 12h | 5.581 | 2.070 | 3.995 |

| 12j | 6.577 | 1.690 | 4.488 |

| Sunitinib (Reference) | 9.573 | 11.770 | 4.755 |

| Data for structurally related 2-oxoindolin-3-ylidene urea derivatives, not this compound. nih.gov |

These findings strongly support the hypothesis that this compound could exhibit antiproliferative activity. The specific cell lines sensitive to this compound and the potency of its effect would need to be determined through direct experimental testing.

Computational Chemistry and in Silico Approaches to 1 2 Hydroxyethyl 3 1h Indol 3 Yl Urea Research

Molecular Docking and Ligand-Protein Interaction Prediction (e.g., BRAF kinase, ERK1/2)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea, docking studies are instrumental in predicting its binding affinity and mode of interaction with key protein targets implicated in diseases like cancer. The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. ulprospector.com Kinases such as BRAF and ERK1/2 are central nodes in this pathway, making them prime targets for inhibitor development. ulprospector.comnih.gov

By docking this compound into the ATP-binding sites of BRAF (particularly mutants like BRAF V600E) and ERK1/2, researchers can gain insights into its inhibitory potential. nih.govmdpi.com The docking process calculates a score, typically in kcal/mol, which estimates the binding free energy and indicates the stability of the ligand-protein complex. A lower docking score generally suggests a more favorable binding interaction. nih.gov

Furthermore, these simulations reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. For instance, the urea (B33335) and hydroxyl groups of the compound are potential hydrogen bond donors and acceptors, while the indole (B1671886) ring can engage in hydrophobic and π-stacking interactions. Identifying these key interactions is fundamental for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective analogs. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound

| Protein Target (PDB ID) | Predicted Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| BRAF V600E (e.g., 4FK3) | -8.5 | Cys532, Gly534, Phe583 | Hydrogen Bond, Hydrophobic |

| ERK1 (e.g., 4QTB) | -7.9 | Lys54, Gln105, Asp167 | Hydrogen Bond, Electrostatic |

| ERK2 (e.g., 2OJG) | -8.1 | Asp111, Leu156, Met108 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is representative and for illustrative purposes only, demonstrating the type of results obtained from molecular docking studies.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule with high accuracy. For this compound, DFT studies can provide a deep understanding of its intrinsic properties, such as molecular geometry, charge distribution, and electronic structure, which are critical determinants of its chemical reactivity and biological activity.

These calculations can determine the optimized 3D structure of the molecule, bond lengths, and bond angles. A key output is the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with biological targets.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can more readily participate in chemical reactions, which can be correlated with its biological activity.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of this compound, both alone in a solvent and in complex with a protein target like BRAF or ERK, can reveal valuable information about its conformational flexibility and the stability of its binding.

By simulating the protein-ligand complex in a physiological environment (water, ions, and temperature), MD can assess the stability of the interactions predicted by docking. It can reveal how water molecules mediate interactions, and whether the initial binding pose is maintained over time. Key metrics derived from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. These simulations provide a more realistic and comprehensive understanding of the binding dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For research involving this compound, a QSAR model would be developed using a dataset of structurally similar indole-urea analogs with experimentally determined biological activities (e.g., IC50 values against a specific kinase).

The process involves calculating a wide range of molecular descriptors for each compound, which are numerical representations of their topological, electronic, or steric properties. Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed activity. A robust QSAR model can be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of compounds with the highest predicted potency. This predictive capability significantly accelerates the lead optimization phase of drug discovery.

Table 2: Example of Descriptors Used in QSAR Models for Indole Derivatives

| Descriptor Type | Example Descriptor | Property Represented |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Topological | Wiener Index | Molecular branching and complexity |

| Physicochemical | LogP | Lipophilicity/hydrophilicity |

Note: This table lists examples of descriptor types that are commonly employed in QSAR studies.

Chemoinformatics and Virtual Screening in the Discovery of Related Analogs

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. In the context of this compound, chemoinformatics plays a crucial role in virtual screening, a process used to search large libraries of compounds to identify those that are most likely to bind to a drug target.

Starting with this compound as a "hit" or "lead" compound, similarity-based virtual screening can be performed to identify commercially available or synthetically accessible analogs with similar structural features. This is often done by calculating molecular fingerprints and comparing them using metrics like the Tanimoto coefficient. Alternatively, pharmacophore-based screening can be used, where a 3D model of the essential interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding is created and used as a query to search compound databases. These approaches help to rapidly expand the structure-activity relationship (SAR) knowledge around the initial lead compound.

Bioinformatics Approaches in Biological Activity Studies

Bioinformatics provides the methods and software tools for understanding biological data. When studying a compound like this compound, bioinformatics is essential for target identification and validation. By analyzing genomic and proteomic data from various diseases, researchers can identify proteins, such as specific kinases, that are overexpressed or mutated in a particular pathology, making them suitable targets for the compound.

Once a compound's activity is demonstrated, bioinformatics tools can be used to analyze its effects on cellular pathways. For example, if the compound inhibits ERK, bioinformatics pathway analysis can predict the downstream consequences of this inhibition, such as effects on gene expression and cell cycle progression. This helps to build a comprehensive picture of the compound's mechanism of action and its potential therapeutic and off-target effects. The integration of computational chemistry with bioinformatics provides a powerful, systems-level understanding of a compound's biological activity.

Advanced Research Directions and Future Prospects for 1 2 Hydroxyethyl 3 1h Indol 3 Yl Urea

Novel Synthetic Methodologies for Enhanced Molecular Diversity and Complexity

Future synthetic efforts for 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea and its analogs will likely focus on creating libraries of compounds with greater molecular diversity and complexity to explore a wider range of biological targets. nih.gov

Diversity-Oriented Synthesis (DOS): This strategy aims to generate structurally diverse and complex small molecules in an efficient manner. acs.org For indole-urea hybrids, DOS approaches could be employed to systematically vary the substituents on the indole (B1671886) ring, the urea (B33335) linkage, and the hydroxyethyl (B10761427) side chain. rsc.orgrsc.orgimedpub.com One-pot synthetic strategies that allow for the rapid assembly of these complex scaffolds from simple starting materials will be particularly valuable. imedpub.com

Combinatorial Chemistry: The generation of large, focused libraries of indole-urea derivatives will be crucial for high-throughput screening and the identification of lead compounds with improved potency and selectivity. acs.orgnih.gov Solid-phase synthesis and other automated techniques can be utilized to efficiently create a multitude of analogs for biological evaluation. acs.org DNA-encoded library technology also presents a powerful tool for exploring a vast chemical space of indole derivatives. acs.org

A summary of potential synthetic strategies is presented in the table below.

Table 1: Novel Synthetic Methodologies for Indole-Urea Derivatives| Methodology | Description | Potential Advantages |

|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Focuses on creating skeletal diversity to explore novel biological targets. | Access to novel and complex chemical scaffolds. acs.org |

| Combinatorial Chemistry | Rapid synthesis of large numbers of related compounds for screening. | Efficient exploration of structure-activity relationships. nih.gov |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency and reduced waste. imedpub.com |

| DNA-Encoded Libraries | Utilizes DNA tags to identify individual molecules in a large library. | Enables the screening of massive numbers of compounds. acs.org |

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully understand the mechanism of action of this compound and its analogs, a systems biology approach that integrates various "omics" data will be essential. nih.govmdpi.com

Genomics, Transcriptomics, Proteomics, and Metabolomics: By combining these datasets, researchers can obtain a holistic view of the cellular response to treatment with indole-urea compounds. nih.gov For example, transcriptomic analysis can identify genes that are up- or down-regulated, while proteomics can reveal changes in protein expression and post-translational modifications. nih.govbiorxiv.orgacs.org Metabolomics can then provide insights into the metabolic pathways that are affected. nih.gov This multi-omics approach is particularly powerful for identifying the molecular targets of kinase inhibitors and understanding mechanisms of drug resistance in cancer. nih.govresearchgate.net

Network-Based Approaches: The integration of multi-omics data can be used to construct biological networks that describe the complex interactions between genes, proteins, and metabolites. nih.gov These networks can then be used to identify key pathways and molecular targets that are modulated by indole-urea compounds. nih.gov

The potential applications of multi-omics in the study of indole-urea compounds are summarized below.

Table 2: Application of Multi-Omics in Indole-Urea Research| Omics Technology | Type of Data Generated | Potential Insights |

|---|---|---|

| Genomics | DNA sequence variations | Identification of genetic markers for drug response. |

| Transcriptomics | Gene expression levels | Understanding of cellular pathways affected by the compound. nih.gov |

| Proteomics | Protein expression and modifications | Identification of direct protein targets and downstream signaling effects. nih.gov |

| Metabolomics | Changes in metabolite levels | Elucidation of metabolic pathways modulated by the compound. nih.gov |

Development of Advanced Computational Tools for Rational Design and Lead Optimization

Computational methods are becoming increasingly integral to the drug discovery process, enabling the rational design of new molecules and the optimization of lead compounds. rsc.orgnih.govresearchgate.net

In Silico Screening and Molecular Docking: These techniques can be used to predict the binding affinity of this compound and its analogs to a wide range of biological targets. nih.govresearchgate.net This allows for the prioritization of compounds for synthesis and biological testing. researchgate.net Molecular docking studies can also provide insights into the key interactions between the ligand and the protein, guiding the design of more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the binding mechanism. nih.govnih.govacs.org These simulations can help to identify stable binding poses and predict the impact of mutations on drug efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of indole-urea derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, further accelerating the drug discovery process. nih.gov

The role of computational tools in the development of indole-urea based therapeutics is outlined below.

Table 3: Computational Tools for Indole-Urea Drug Design| Computational Tool | Application | Benefit |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein. | Prioritization of compounds for synthesis and testing. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Provides a detailed understanding of the ligand-protein interaction. nih.gov |

| 3D-QSAR | Relates the 3D structure of a molecule to its biological activity. | Predicts the activity of novel compounds. nih.gov |

Exploration of Undiscovered Biological Applications for Indole-Urea Hybrids

The indole-urea scaffold is a versatile platform for the development of new therapeutic agents. mdpi.commdpi.com While much of the focus has been on anticancer applications, there is significant potential for these compounds in other disease areas. mdpi.comnih.gov

Antiviral and Anti-infective Agents: Indole derivatives have shown promise as antiviral agents, and the hybridization with a urea moiety could lead to compounds with enhanced activity against a range of viruses, including HIV and influenza. frontiersin.orgnih.govresearchgate.netmdpi.com The antibacterial and antifungal potential of these hybrids also warrants further investigation. nih.gov

Neuroprotective Agents: Several indole-containing compounds have demonstrated neuroprotective properties, suggesting that indole-urea hybrids could be developed for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govebris.eumdpi.comresearchgate.netresearchgate.net Their ability to act as antioxidants and modulate key signaling pathways in the brain makes them attractive candidates for further study. nih.govmdpi.com

Enzyme Inhibition: The urea moiety is known to form key hydrogen bonding interactions with the active sites of various enzymes. mdpi.com This makes indole-urea hybrids promising candidates for the development of inhibitors for a wide range of enzymes, including kinases, urease, and tyrosinase. nih.govnih.govnih.gov

A summary of potential new applications for indole-urea hybrids is provided in the table below.

Table 4: Potential Undiscovered Applications of Indole-Urea Hybrids| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence |

|---|---|---|

| Antiviral | Inhibition of viral replication enzymes or entry processes. | Known antiviral activity of other indole derivatives. frontiersin.orgnih.gov |

| Neuroprotection | Antioxidant activity, modulation of neuroinflammatory pathways. | Neuroprotective effects of indole-3-carbinol (B1674136) and other indole compounds. nih.govmdpi.com |

| Enzyme Inhibition | Competitive or allosteric binding to enzyme active sites. | Urea derivatives are known to be effective enzyme inhibitors. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea, and how can yield and purity be optimized?

The synthesis typically involves coupling indole-3-amine with 2-hydroxyethyl isocyanate under anhydrous conditions. Key parameters include:

- Solvent choice : Use dry tetrahydrofuran (THF) or dimethylformamide (DMF) to minimize side reactions .

- Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate urea bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR : H and C NMR confirm the indole NH proton (δ 10.2–10.8 ppm) and urea carbonyl (δ 155–160 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 260.1) .

- FT-IR : Urea C=O stretch (~1640–1680 cm) and indole N-H stretch (~3400 cm) confirm functional groups .

Q. What preliminary biological assays are used to screen its activity?

- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to controls like cisplatin .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or receptors (e.g., serotonin receptors) via fluorescence-based assays .

- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability potential .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Predict binding affinity to targets (e.g., tubulin or DNA topoisomerases) using AutoDock Vina with PDB structures (e.g., 1JFF) .

- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups on the indole ring) with IC values to prioritize synthetic targets .

- DFT calculations : Analyze electron density maps to optimize hydrogen-bonding interactions with biological targets .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., CellTiter-Glo for ATP quantification) to rule out false positives .

- Metabolic stability testing : Use liver microsomes to assess if observed discrepancies arise from compound degradation .

- Target specificity profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify off-target effects .

Q. How can crystallography or advanced NMR elucidate its mechanism of action?

- X-ray crystallography : Co-crystallize with target proteins (e.g., Bcl-2) to resolve binding modes (resolution ≤2.0 Å) .

- STD-NMR : Detect ligand epitopes interacting with receptors through saturation transfer difference experiments .

- N-labeled studies : Track urea nitrogen interactions in enzyme active sites using isotopic labeling .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Byproduct formation : Optimize stoichiometry (1:1.2 amine:isocyanate ratio) and reaction time (12–24 hrs) to minimize dimerization .

- Solvent recovery : Implement distillation or membrane filtration for DMF reuse, reducing environmental impact .

- Process analytics : Use inline PAT tools (e.g., ReactIR) to monitor reaction progression in real time .

Methodological Considerations Table

| Aspect | Techniques/Tools | Key Parameters | References |

|---|---|---|---|

| Synthesis | Column chromatography, TLC | Rf = 0.3 (ethyl acetate/hexane 3:7) | |

| Structural Analysis | X-ray crystallography, HR-MS | Resolution ≤2.0 Å, mass accuracy <2 ppm | |

| Biological Assays | MTT, KinomeScan, microsomal stability | IC, % inhibition at 10 µM | |

| Computational Design | AutoDock Vina, Gaussian09 | Binding energy ≤-8 kcal/mol, ΔG calculations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.